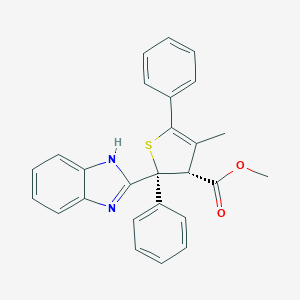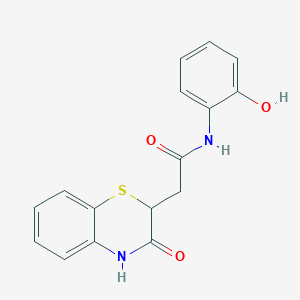
methyl 2-(1H-benzimidazol-2-yl)-4-methyl-2,5-diphenyl-2,3-dihydro-3-thiophenecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(1H-benzimidazol-2-yl)-4-methyl-2,5-diphenyl-2,3-dihydro-3-thiophenecarboxylate, also known as MBMST, is a chemical compound with potential applications in scientific research. This compound is a member of the thiophene family and has been studied for its biological and physiological effects.
Mécanisme D'action
The mechanism of action of methyl 2-(1H-benzimidazol-2-yl)-4-methyl-2,5-diphenyl-2,3-dihydro-3-thiophenecarboxylate is not fully understood. However, studies have shown that it inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been shown to inhibit the replication of certain viruses by targeting viral enzymes.
Biochemical and Physiological Effects:
methyl 2-(1H-benzimidazol-2-yl)-4-methyl-2,5-diphenyl-2,3-dihydro-3-thiophenecarboxylate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as topoisomerase and reverse transcriptase, which are involved in DNA replication and viral replication, respectively. It has also been shown to induce the expression of certain genes involved in apoptosis and cell cycle regulation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using methyl 2-(1H-benzimidazol-2-yl)-4-methyl-2,5-diphenyl-2,3-dihydro-3-thiophenecarboxylate in lab experiments is its potential as a novel anticancer and antiviral agent. Its unique chemical structure and mechanism of action make it a promising candidate for further studies. However, one limitation is its relatively low solubility in water, which may affect its bioavailability and efficacy.
Orientations Futures
There are several potential future directions for the study of methyl 2-(1H-benzimidazol-2-yl)-4-methyl-2,5-diphenyl-2,3-dihydro-3-thiophenecarboxylate. One direction is the development of novel anticancer and antiviral agents based on its chemical structure and mechanism of action. Another direction is the study of its potential as a therapeutic agent for other diseases, such as neurodegenerative diseases and autoimmune disorders. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its pharmacological properties.
In conclusion, methyl 2-(1H-benzimidazol-2-yl)-4-methyl-2,5-diphenyl-2,3-dihydro-3-thiophenecarboxylate is a chemical compound with potential applications in scientific research. Its unique chemical structure and mechanism of action make it a promising candidate for the development of novel anticancer and antiviral agents. Further studies are needed to fully understand its potential and optimize its pharmacological properties.
Méthodes De Synthèse
The synthesis of methyl 2-(1H-benzimidazol-2-yl)-4-methyl-2,5-diphenyl-2,3-dihydro-3-thiophenecarboxylate involves the reaction of 2-aminobenzimidazole, 4-methyl-2,5-diphenyl-2,3-dihydrothiophene-3-carboxylic acid, and methyl chloroformate in the presence of triethylamine. The reaction yields methyl 2-(1H-benzimidazol-2-yl)-4-methyl-2,5-diphenyl-2,3-dihydro-3-thiophenecarboxylate as a white solid with a melting point of 244-246°C.
Applications De Recherche Scientifique
Methyl 2-(1H-benzimidazol-2-yl)-4-methyl-2,5-diphenyl-2,3-dihydro-3-thiophenecarboxylate has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit antitumor and antiviral activities, making it a potential candidate for the development of novel anticancer and antiviral agents.
Propriétés
Formule moléculaire |
C26H22N2O2S |
|---|---|
Poids moléculaire |
426.5 g/mol |
Nom IUPAC |
methyl (2R,3R)-2-(1H-benzimidazol-2-yl)-4-methyl-2,5-diphenyl-3H-thiophene-3-carboxylate |
InChI |
InChI=1S/C26H22N2O2S/c1-17-22(24(29)30-2)26(19-13-7-4-8-14-19,31-23(17)18-11-5-3-6-12-18)25-27-20-15-9-10-16-21(20)28-25/h3-16,22H,1-2H3,(H,27,28)/t22-,26+/m1/s1 |
Clé InChI |
NUQHBZPRXOLJTQ-GJZUVCINSA-N |
SMILES isomérique |
CC1=C(S[C@]([C@H]1C(=O)OC)(C2=CC=CC=C2)C3=NC4=CC=CC=C4N3)C5=CC=CC=C5 |
SMILES |
CC1=C(SC(C1C(=O)OC)(C2=CC=CC=C2)C3=NC4=CC=CC=C4N3)C5=CC=CC=C5 |
SMILES canonique |
CC1=C(SC(C1C(=O)OC)(C2=CC=CC=C2)C3=NC4=CC=CC=C4N3)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-({4-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}carbonyl)benzoic acid](/img/structure/B281983.png)
![4-[4-(4-Benzyl-1-piperazinyl)anilino]-4-oxo-2-phenyl-2-butenoicacid](/img/structure/B281987.png)
![4-{4-[4-(4-Fluorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid](/img/structure/B281988.png)
![4-{4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid](/img/structure/B281989.png)
![4-{4-[4-(3-Methylphenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoicacid](/img/structure/B281992.png)


![2-{[4-(4-Chlorophenyl)-1-piperazinyl]carbonyl}phenylamine](/img/structure/B281999.png)
![2-{[4-(3-Chlorophenyl)-1-piperazinyl]carbonyl}phenylamine](/img/structure/B282000.png)
![2-{[4-(4-Methoxyphenyl)-1-piperazinyl]carbonyl}phenylamine](/img/structure/B282001.png)
![Methyl2-[(4-benzyl-1-piperazinyl)carbonyl]phenylcarbamate](/img/structure/B282003.png)
![2-[4-(8-Chlorodibenzo[b,f][1,4]oxazepin-11-yl)-1-piperazinyl]phenyl methyl ether](/img/structure/B282004.png)

![2-amino-N-[(4-chlorophenyl)methyl]benzamide](/img/structure/B282013.png)